molecular formula C9H9ClO2S B1590463 3-Chloro-4-(methylthio)phenylacetic acid CAS No. 87776-75-8

3-Chloro-4-(methylthio)phenylacetic acid

Cat. No.: B1590463
CAS No.: 87776-75-8
M. Wt: 216.68 g/mol
InChI Key: RUUPIFBYMDGMPN-UHFFFAOYSA-N
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Description

3-Chloro-4-(methylthio)phenylacetic acid is an organic compound notable for its applications across various fields such as chemistry, biology, medicine, and industry. This compound features a chlorinated aromatic ring with a methylthio group attached, contributing to its unique chemical properties and versatility in synthesis and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Aromatic Chlorination: This initial step involves the chlorination of a phenylacetic acid derivative to introduce the chlorine atom at the meta position.

  • Thiomethylation: Following chlorination, a thiomethylation reaction is performed to attach the methylthio group to the aromatic ring. This reaction can be carried out using methylthiol and a suitable catalyst under controlled conditions.

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-4-(methylthio)phenylacetic acid may involve streamlined processes for efficiency and cost-effectiveness, utilizing large-scale reactors for controlled chlorination and thiomethylation reactions, often with automated monitoring systems to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: In the presence of strong oxidizing agents, 3-Chloro-4-(methylthio)phenylacetic acid can undergo oxidation, leading to the formation of sulfoxides or sulfones, depending on the conditions and reagents used.

  • Reduction: The compound can be reduced using agents such as lithium aluminum hydride to modify the carboxylic acid group into alcohol derivatives.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, peracids, and oxygen under catalytic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride in protic solvents.

  • Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles under basic conditions.

Major Products Formed

  • Sulfoxides and Sulfones: Oxidation products.

  • Alcohol Derivatives: Products of reduction reactions.

  • Substituted Phenylacetic Acids: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

3-Chloro-4-(methylthio)phenylacetic acid has garnered significant attention in various scientific research domains:

Chemistry

  • Synthesis of Derivatives: Used as a precursor for synthesizing more complex molecules and intermediates for pharmaceuticals.

Biology

  • Biochemical Studies: Investigated for its potential interactions with enzymes and proteins due to its structural uniqueness.

Medicine

  • Drug Development: Explored as a building block for creating new therapeutic agents with potential antimicrobial, anti-inflammatory, and anticancer properties.

Industry

  • Material Science: Utilized in the preparation of specialty chemicals and advanced materials due to its reactivity and functional group versatility.

Mechanism of Action

3-Chloro-4-(methylthio)phenylacetic acid exerts its effects through various molecular pathways, often involving the interaction of its aromatic ring and functional groups with specific molecular targets:

  • Molecular Targets: Enzymes, receptors, and proteins that recognize and bind to the compound's functional groups.

  • Pathways Involved: Depending on the context, the compound can influence biochemical pathways related to oxidative stress, enzyme inhibition, or signal transduction processes.

Comparison with Similar Compounds

  • 3-Chloro-phenylacetic acid

  • 4-(Methylthio)phenylacetic acid

  • 2-Chloro-4-(methylthio)phenylacetic acid

  • Uniqueness: The specific combination of chlorine and methylthio groups in 3-Chloro-4-(methylthio)phenylacetic acid imparts unique reactivity and properties not observed in other structurally related compounds, making it a valuable target for synthesis and research.

  • This comprehensive overview provides insight into the significance and versatility of this compound across various domains. How's this for a start?

    Properties

    IUPAC Name

    2-(3-chloro-4-methylsulfanylphenyl)acetic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9ClO2S/c1-13-8-3-2-6(4-7(8)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RUUPIFBYMDGMPN-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CSC1=C(C=C(C=C1)CC(=O)O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9ClO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20476900
    Record name [3-Chloro-4-(methylsulfanyl)phenyl]acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20476900
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    216.68 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    87776-75-8
    Record name 3-Chloro-4-(methylthio)benzeneacetic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=87776-75-8
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name [3-Chloro-4-(methylsulfanyl)phenyl]acetic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20476900
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Benzeneacetic acid, 3-chloro-4-(methylthio)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods I

    Procedure details

    A reaction flask equipped with mechanical stirrer was charged with hydrazine hydrate (8.5 mL, 273 mmol). The hydrazine hydrate was cooled to −50° C. and then treated with (3-chloro-4-methylsulfanyl-phenyl)-oxo-acetic acid (12.6 g, 54.6 mmol) in one portion. An exotherm ensued that raised the temperature. The resulting white milky mixture was then heated to 80° C. After reaching 80° C., the heating element was removed, and the reaction mixture was then treated with potassium hydroxide (2.09 g, 31.7 mmol) in one portion. An exotherm was observed. The reaction was then stirred at 25° C. until the reaction temperature cooled back to 80° C. At this time, another portion of potassium hydroxide (2.09 g, 31.7 mmol) was added. Again, an exotherm was observed, and the resulting reaction mixture was allowed to cool back to 80° C. Once at 80° C., a third portion of potassium hydroxide (2.09 g, 31.7 mmol) was added to the reaction mixture. Another exotherm was observed, and after cooling back to 80° C., the fourth and final portion of potassium hydroxide (2.09 g, 31.7 mmol) was added. At this point, the heating element was added, and the reaction mixture was heated at 100° C. for 16 h. The resulting homogenous reaction mixture was cooled to 25° C. and then diluted with water (12 mL). The reaction mixture was then transferred to a separatory funnel, rinsing with additional water (12 mL) and diethyl ether (40 mL). The layers were separated, and the aqueous layer was transferred to a flask. The organic layer was extracted with water (2×15 mL) The aqueous layers were combined and treated with heptane (20 mL), and the resulting reaction mixture was vigourously stirred. This stirred solution was then treated dropwise with concentrated hydrochloric acid (26 mL) over 30 min while the temperature was kept under 50° C. with an ice bath. A cloudy suspension formed, and this suspension was stirred at 25° C. for 3 h. The solid that formed was collected by filtration and then washed sequentially with a 1N aqueous hydrochloric acid solution (2×6 mL), heptane (1×12 mL), and a solution of heptane/diethyl ether (15 mL, 4:1). The resulting solid was dried under high vacuum to afford (3-chloro-4-methylsulfanyl-phenyl)-acetic acid (10.48 g, 89%) as an off-white solid: mp 105.6-108.4° C.; EI-HRMS m/e calcd for C9H9ClSO2 (M+) 216.0012, found 216.0022.
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    8.5 mL
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    2.09 g
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    2.09 g
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    2.09 g
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    26 mL
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    Synthesis routes and methods II

    Procedure details

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    Synthesis routes and methods III

    Procedure details

    To hydrazine hydrate (10 g, 5 eq) cooled at −50° C., 2-(3-chloro-4-(methylthio)phenyl)-2-oxoacetic acid (10 g, 0.04 mol) was added. The contents were initially warmed to room temperature and slowly heated to 80° C. Then KOH (5.59 g, 2.3 eq) was added portion wise at 80° C. and the overall reaction mass was allowed to reflux for 12-16 h at the same temperature. Progress of the reaction was monitored by TLC (50% ethyl acetate/hexane, Rf˜0.4). On completion of the reaction, the reaction contents were diluted with a mixture of water and ethyl acetate. The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×100 mL). Then the aqueous layer was acidified with diluted HCl and allowed to stir for 1 h at room temperature. The precipitate was filtered and dried to yield 2-(3-chloro-4-(methylthio)phenyl)acetic acid as a white colored solid (8 g, 85%).
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    10 g
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    ethyl acetate hexane
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    3-Chloro-4-(methylthio)phenylacetic acid
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    Reactant of Route 6
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